molecular formula C16H13ClFN3O2S2 B2772156 N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252886-86-4

N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2772156
CAS No.: 1252886-86-4
M. Wt: 397.87
InChI Key: WGPNCHSXRFMHEZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H13ClFN3O2S2 and its molecular weight is 397.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

Research has shown that derivatives of thieno[3,2-d]pyrimidine, such as N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, demonstrate potent anticancer and antitumor activities. These compounds are involved in inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis in cancer cells, leading to their potent dual inhibitory actions against these enzymes. This mechanism suggests a promising approach for cancer treatment by targeting multiple pathways crucial for tumor cell proliferation and survival (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Drug Design

The compound has been studied for its molecular structure, providing insights into the design of novel antiviral molecules. Quantum chemical analysis, including natural bond orbital calculations and vibrational assignments, has been utilized to understand the molecular structure and interactions of such compounds. This research supports the development of new drugs by providing a deeper understanding of molecular interactions and stability, which is essential for designing molecules with specific biological activities (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antimicrobial Properties

Further research into thieno[3,2-d]pyrimidine derivatives has revealed their potential antimicrobial properties. The synthesis and evaluation of these compounds have shown significant activity against various bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents. This is particularly important in the current era of increasing antibiotic resistance, as new classes of antimicrobials are urgently needed (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-11-4-3-9(17)7-10(11)18/h3-7H,2,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNCHSXRFMHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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